5'-chlorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one
Overview
Description
5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound characterized by a unique spirocyclic structure This compound features a spiro linkage between a 1,3-dithiolane ring and an indole moiety, with a chlorine atom attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:
Formation of the 1,3-dithiolane ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound under acidic conditions.
Spirocyclization: The 1,3-dithiolane intermediate is then subjected to spirocyclization with an indole derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spiro linkage.
Chlorination: The final step involves the introduction of a chlorine atom to the indole ring. This can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of 5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may lead to the cleavage of the spiro linkage.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved spiro compounds
Substitution: Substituted indole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing spirocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the development of novel materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the spirocyclic structure and heteroatoms can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
5’-bromospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one: Similar structure with a bromine atom instead of chlorine.
5’-fluorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one: Similar structure with a fluorine atom instead of chlorine.
5’-methylspiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
5’-chlorospiro[1,3-dithiolane-2,3’-indol]-2’(1’H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The spirocyclic structure also imparts rigidity and specific spatial orientation, which can be advantageous in certain applications.
Properties
IUPAC Name |
5'-chlorospiro[1,3-dithiolane-2,3'-1H-indole]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS2/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGVURYUCVGHHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(S1)C3=C(C=CC(=C3)Cl)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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